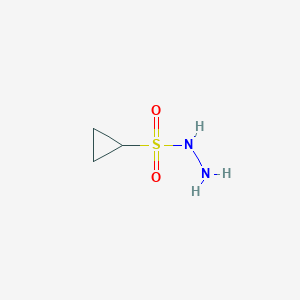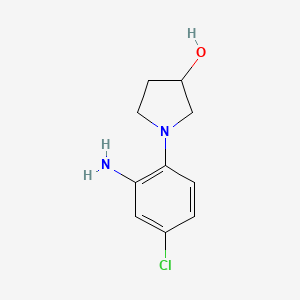
1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol
Übersicht
Beschreibung
This usually includes the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule, its geometry, and conformation. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, its reactivity, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis of Pyrrolo[2,3-b]Pyridine Scaffolds : Compounds with pyrrolidine moieties have been synthesized and characterized, demonstrating applications in the development of biologically active molecules. The synthesis of new pyrrolidine scaffolds, such as pyrrolo[2,3-b]pyridines, involves the reaction of amino-substituted phenyl derivatives, indicating the versatility of pyrrolidine in constructing complex heterocyclic systems (Sroor, 2019).
Characterization of Pyrrolidine Complexes : Research on the synthesis and spectroscopic characterization of complexes involving pyrrolidine derivatives has provided insights into their structural properties. For instance, Co(III) complexes with pyrrolidine ligands have been synthesized and characterized, highlighting the role of pyrrolidine in forming stable and structurally diverse coordination compounds (Amirnasr et al., 2001).
Biological and Catalytic Applications
Anticonvulsant Properties : N-Mannich bases derived from pyrrolidine-2,5-diones have been synthesized and evaluated for their anticonvulsant properties. This research demonstrates the potential therapeutic applications of pyrrolidine derivatives in the treatment of neurological disorders, such as epilepsy (Kamiński et al., 2013).
Organocatalytic Applications : The development of diamine derivatives of α,α-diphenyl-(S)-prolinol, which include the pyrrolidine moiety, showcases the application of these compounds as organocatalysts in asymmetric synthesis reactions. This highlights the role of pyrrolidine derivatives in facilitating stereoselective chemical transformations, essential for the synthesis of chiral molecules (Reyes-Rangel et al., 2016).
Chemical Synthesis and Modification
- Synthesis of Pyrrolidine Derivatives : Palladium-catalyzed cyclization of N-alkynyl aminomalonates has been explored as a method for the synthesis of pyrrolidines and pyrrolidinones. This research underscores the synthetic utility of pyrrolidine in constructing nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Hess & Burton, 2010).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and safe handling procedures of the compound.
Zukünftige Richtungen
This involves predicting or proposing future research directions, potential applications, or synthesis methods for the compound.
For a specific compound, these analyses would require access to scientific literature and databases, laboratory experiments, and computational tools. Please consult a chemistry professional or a reliable source for detailed information.
Eigenschaften
IUPAC Name |
1-(2-amino-4-chlorophenyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-7-1-2-10(9(12)5-7)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNVZKXADLERMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Amino-4-chlorophenyl)-3-pyrrolidinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




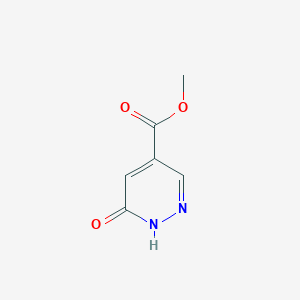



![[2-(Furan-2-yl)cyclopropyl]methanamine](/img/structure/B1440950.png)
![4-[[Bis(2-hydroxyethyl)amino]methyl]phenol](/img/structure/B1440951.png)
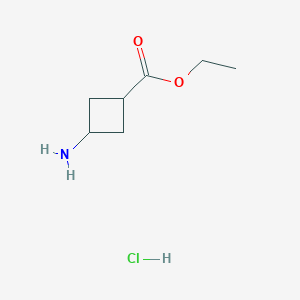
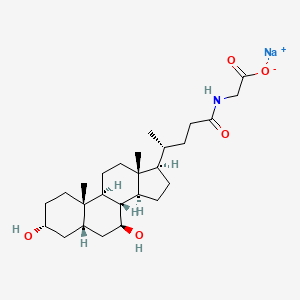


![5-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1440959.png)
